![molecular formula C21H21NO3 B1238804 Coumarin, 7-hydroxy-4-phenyl-8-(piperidinomethyl)- CAS No. 10549-67-4](/img/structure/B1238804.png)
Coumarin, 7-hydroxy-4-phenyl-8-(piperidinomethyl)-
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Overview
Description
7-hydroxy-4-phenyl-8-(1-piperidinylmethyl)-1-benzopyran-2-one is a neoflavonoid.
Scientific Research Applications
Antifungal and Antibacterial Properties
7-Hydroxy coumarin derivatives, including those with piperidine modifications, have demonstrated significant antifungal and antibacterial properties. Two specific compounds showed enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, and antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, surpassing standard treatments like fluconazole and norfloxacin (Darla et al., 2015).
Potential Anticancer Applications
Novel coumarin derivatives, particularly those designed with specific groups at position 8, have shown potential as anticancer drugs. Computational analysis and docking studies suggested these derivatives possess anticancer activity, particularly against skin cancer in mice and pancreatic cancer, due to their interaction with specific enzymes overexpressed in tumors (Manidhar et al., 2013).
Antioxidant Activity
Certain 7-hydroxy-4-phenyl coumarin derivatives have been identified for their antioxidant properties. Studies involving chemical and computational methods revealed good antioxidant activity, particularly in derivatives like 7,8-dihydroxy-4-phenyl coumarin (Veselinovic et al., 2014).
Anticoagulant Potential
Research has indicated that some 7-hydroxy-4-phenyl coumarin derivatives may have anticoagulant effects. For instance, derivatives like 7,8-dihydroxy-3-(4-methylphenyl) coumarin showed increased prothrombin time in rats, indicating potential as anticoagulants (Danis et al., 2010).
Antiviral and Antihypertensive Properties
Certain coumarin derivatives have been found to exhibit antiviral activity against viruses like the Japanese encephalitis virus and Herpes simplex virus-1. Additionally, some of these compounds have been screened for antihypertensive activity, suggesting a broader pharmacological potential (Pandey et al., 2004).
Anti-arrhythmic Activity
Hybrid compounds combining coumarin and piperidine have been evaluated for anti-arrhythmic activity. Specific 8-aminomethyl substituted umbelliferones showed pronounced and selective anti-arrhythmic effects in vivo, indicating their potential as therapeutic agents for arrhythmias (Lipeeva et al., 2019).
properties
CAS RN |
10549-67-4 |
---|---|
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C21H21NO3/c23-19-10-9-16-17(15-7-3-1-4-8-15)13-20(24)25-21(16)18(19)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2 |
InChI Key |
PODWTADXQSKRMR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Other CAS RN |
10549-67-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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